![molecular formula C20H22Cl2O4 B2627326 [3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate CAS No. 1353581-63-1](/img/structure/B2627326.png)

[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

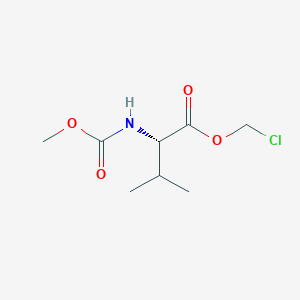

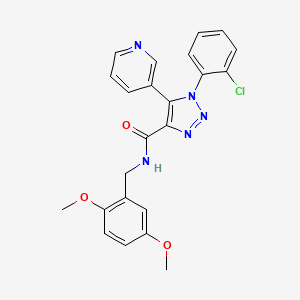

“[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate” is a chemical compound with the CAS Number: 1353581-63-1 . It has a molecular weight of 397.3 .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl pentanoate . The InChI code for this compound is 1S/C20H22Cl2O4/c1-2-3-7-16(23)25-18-17(14-9-8-13(21)12-15(14)22)19(24)26-20(18)10-5-4-6-11-20/h8-9,12H,2-7,10-11H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 397.3 .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

The compound [3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate is structurally related to chlorophenols, a group of compounds that have been extensively reviewed for their environmental impact, particularly in aquatic environments. Chlorophenols, including 2,4-dichlorophenol, exert moderate toxic effects on mammalian and aquatic life. Their toxicity to fish upon long-term exposure may be considerable. The persistence of these compounds in the environment can vary significantly, from low to moderate-high, depending on the presence of adapted microflora capable of biodegrading them. However, bioaccumulation is expected to be low due to their properties. A notable feature of chlorophenols is their strong organoleptic effect, potentially impacting water quality and organismal health (Krijgsheld & Gen, 1986).

Biodegradation and Remediation Strategies

Research on related chlorophenols has shown that microbial biodegradation is a promising approach for mitigating the environmental impact of these compounds. The degradation pathways often involve initial hydroxylation followed by further breakdown into less harmful substances. The efficiency of these biodegradation processes can be significantly influenced by environmental conditions and the presence of specific microorganisms capable of utilizing chlorophenols as a carbon source. Advances in bioremediation strategies have highlighted the potential for engineered microbial consortia or genetically modified organisms to enhance the degradation rate of persistent organic pollutants, including compounds structurally related to [3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate (Magnoli et al., 2020).

Toxicology and Environmental Safety

The toxicological profile of compounds similar to [3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate, such as 2,4-D herbicides, has been extensively studied. These studies provide insights into the potential adverse effects on human health and the environment, emphasizing the need for careful management and regulation of their use and disposal. The research underscores the importance of understanding the mechanisms of toxicity, including endocrine disruption and carcinogenic potential, to inform risk assessments and public health policies (Zuanazzi et al., 2020).

Wirkmechanismus

Target of Action

The primary target of [3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate, also known as EN300-1270391, is the lipid metabolism of mites . This compound is a selective, non-systemic foliar insecticide and acaricide .

Mode of Action

EN300-1270391 interacts with its targets by inhibiting lipid synthesis . This interaction disrupts the energy production of the mites, leading to their eventual death .

Biochemical Pathways

The affected biochemical pathway is the lipid metabolism pathway. By inhibiting lipid synthesis, EN300-1270391 disrupts the normal functioning of this pathway, leading to a lack of energy production in the mites . The downstream effects of this disruption include the death of the mites and a decrease in their population .

Pharmacokinetics

The ADME properties of EN300-1270391 have been studied in rats. When orally administered, it was found to be rapidly absorbed and eliminated . Blood concentrations peaked at 3‒4 hours at low doses (1–2 mg/kg bw), and at ≥ 8 hours at a higher dose (100 mg/kg bw) . Urine and feces were the major routes of excretion . There was no evidence of bioaccumulation .

Result of Action

The molecular and cellular effects of EN300-1270391’s action include the inhibition of lipid synthesis, disruption of energy production, and eventual death of the mites . At the cellular level, this results in a decrease in the mite population .

Action Environment

The activity of EN300-1270391 is largely unaffected by extremes of temperature and rainfall . It adheres to the waxy cuticle of the plant and cannot be washed off by rain . The residual action is around 6 weeks . It can be used in Integrated Pest Management (IPM) programmes as it is harmless to beneficial insects, and in resistance management programmes .

Eigenschaften

IUPAC Name |

[3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2O4/c1-2-3-7-16(23)25-18-17(14-9-8-13(21)12-15(14)22)19(24)26-20(18)10-5-4-6-11-20/h8-9,12H,2-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAFESKOHMFQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627243.png)

![N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide](/img/structure/B2627244.png)

![1-[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2627245.png)

![4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2627251.png)

![4-[2-(3-methoxyphenoxy)pyrimidin-5-yl]-N-(4-propoxybenzyl)benzamide](/img/structure/B2627256.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2627264.png)